3-iodo-1,10-Phenanthroline
Overview
Description
3-Iodo-1,10-Phenanthroline is a derivative of 1,10-Phenanthroline, a classical ligand in coordination chemistry This compound is known for its ability to form stable complexes with various metal ions, making it a valuable tool in various fields of chemistry, biology, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-1,10-Phenanthroline typically involves the iodination of 1,10-Phenanthroline. One common method is the reaction of 1,10-Phenanthroline with iodine in the presence of an oxidizing agent such as tert-butyl hydroperoxide. The reaction is carried out under reflux conditions in a suitable solvent like acetonitrile .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, and employing continuous flow reactors for better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions: 3-Iodo-1,10-Phenanthroline undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through reactions such as Suzuki coupling, Sonogashira coupling, and Buchwald-Hartwig amination.
Oxidation and Reduction Reactions: The phenanthroline ring can participate in redox reactions, forming different oxidation states of metal complexes.
Common Reagents and Conditions:
Suzuki Coupling: Uses palladium catalysts and boronic acids under basic conditions.
Sonogashira Coupling: Involves palladium and copper catalysts with terminal alkynes.
Buchwald-Hartwig Amination: Utilizes palladium catalysts and amines.
Major Products:
Substituted Phenanthrolines: Various functionalized phenanthrolines depending on the substituents introduced.
Metal Complexes: Complexes with metals like copper, cobalt, and iron, which exhibit unique properties.
Scientific Research Applications
3-Iodo-1,10-Phenanthroline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Iodo-1,10-Phenanthroline primarily involves its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, leading to various catalytic and redox activities. The compound can also intercalate into DNA, disrupting its structure and function, which is useful in biological and medicinal applications .
Comparison with Similar Compounds
1,10-Phenanthroline: The parent compound, widely used in coordination chemistry.
3,8-Diiodo-1,10-Phenanthroline: A derivative with two iodine atoms, offering different reactivity and applications.
2,2’-Bipyridine: Another bidentate ligand with similar coordination properties but different electronic characteristics.
Uniqueness: This makes it a versatile ligand for the synthesis of complex metal-organic frameworks and other advanced materials .
Properties
IUPAC Name |
3-iodo-1,10-phenanthroline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7IN2/c13-10-6-9-4-3-8-2-1-5-14-11(8)12(9)15-7-10/h1-7H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNMUFZWHPTZIGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=NC=C(C=C3C=C2)I)N=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7IN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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